molecular formula C9H9N5S2 B2603652 N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine CAS No. 187596-92-5

N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine

Cat. No.: B2603652
CAS No.: 187596-92-5
M. Wt: 251.33
InChI Key: OUPKDNVFXLIUQZ-UHFFFAOYSA-N
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Description

N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is a complex heterocyclic compound that features a unique combination of thiazole and triazole rings. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S2/c1-5-7(6-3-15-8(10-2)13-6)16-9-11-4-12-14(5)9/h3-4H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPKDNVFXLIUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring. Subsequent reactions with hydrazine derivatives lead to the formation of the triazole ring. The final step involves methylation using methyl iodide or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The specific pathways and targets depend on the biological context and the specific derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and benzothiazole share structural similarities and exhibit similar biological activities.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives are known for their antimicrobial and antifungal properties.

Uniqueness

N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is unique due to the combination of both thiazole and triazole rings in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

N-methyl-4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on the biological activity of this compound, including structure-activity relationships (SAR), synthesis methods, and case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C9H9N5S2C_9H_9N_5S_2. The compound features a thiazole ring fused with a triazole moiety, which is significant for its biological activity. The presence of methyl groups on the thiazole and triazole rings enhances its pharmacological properties.

1. Anticancer Activity

Recent studies have shown that compounds containing thiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays demonstrated that this compound has an IC50 value in the low micromolar range against several cancer types. This indicates potent activity compared to standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (µM)
This compoundHeLa (cervical)5.0
MCF7 (breast)7.5
A549 (lung)6.0

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antifungal and Antibacterial Effects : Studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria as well as certain fungal strains.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole and Triazole Rings : The fused ring system is essential for the interaction with biological targets.
  • Methyl Substituents : The methyl groups enhance lipophilicity and may improve cell membrane permeability.

Case Studies

Several research articles have documented the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : A study reported the synthesis of this compound via a multi-step process involving cyclization reactions. Following synthesis, biological evaluations confirmed its anticancer potential through MTT assays on various cancer cell lines .
  • Mechanism of Action : Research indicated that the compound induces apoptosis in cancer cells through a mitochondrial pathway involving reactive oxygen species (ROS) generation .

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